molecular formula C18H17N3OS2 B2572557 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide CAS No. 919865-72-8

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2572557
CAS No.: 919865-72-8
M. Wt: 355.47
InChI Key: VSQHUJXWHOAFPB-UHFFFAOYSA-N
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Description

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a combination of phenyl, thiazolyl, and pyridinyl groups

Scientific Research Applications

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.

Future Directions

The compound “2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide” and its derivatives could be further explored for their potential therapeutic applications. The development of new derivatives of this compound could lead to the discovery of novel drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with 2-bromopyridine under basic conditions.

    Introduction of the ethylthio group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the phenyl ring.

    Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyridine rings could play a crucial role in these interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is unique due to the presence of the ethylthio group, which can impart distinct chemical and physical properties

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-2-23-14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-24-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQHUJXWHOAFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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